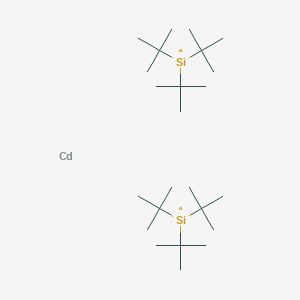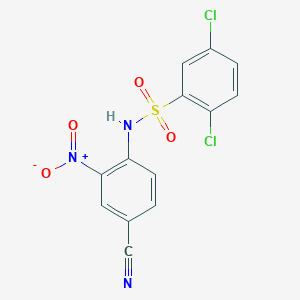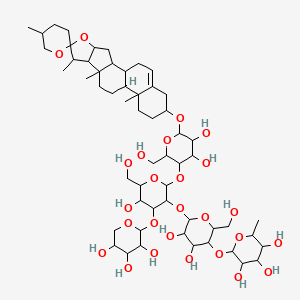
Cadmium--tri-tert-butylsilyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–tri-tert-butylsilyl (1/2) is a complex organometallic compound that features cadmium coordinated with tri-tert-butylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–tri-tert-butylsilyl (1/2) typically involves the reaction of cadmium salts with tri-tert-butylsilyl reagents under controlled conditions. One common method is to react cadmium chloride with tri-tert-butylsilyl lithium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of cadmium–tri-tert-butylsilyl (1/2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium–tri-tert-butylsilyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and tert-butylsilyl derivatives.
Reduction: It can be reduced under specific conditions to yield cadmium metal and silyl radicals.
Substitution: The tri-tert-butylsilyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and tert-butylsilyl derivatives.
Reduction: Cadmium metal and silyl radicals.
Substitution: Various cadmium halides and alkyl derivatives.
Aplicaciones Científicas De Investigación
Cadmium–tri-tert-butylsilyl (1/2) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, including semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism by which cadmium–tri-tert-butylsilyl (1/2) exerts its effects involves the interaction of cadmium ions with various molecular targets. The tri-tert-butylsilyl groups provide steric protection, allowing the cadmium center to participate in specific reactions. The pathways involved include coordination with ligands, electron transfer processes, and catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl cadmium
- Triethylsilyl cadmium
- Triisopropylsilyl cadmium
Uniqueness
Cadmium–tri-tert-butylsilyl (1/2) is unique due to the bulky nature of the tri-tert-butylsilyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silyl cadmium compounds, which may have smaller or less bulky silyl groups.
Propiedades
Número CAS |
60349-27-1 |
|---|---|
Fórmula molecular |
C24H54CdSi2 |
Peso molecular |
511.3 g/mol |
InChI |
InChI=1S/2C12H27Si.Cd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; |
Clave InChI |
XZBUFLZPBXDZRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.CC(C)(C)[Si](C(C)(C)C)C(C)(C)C.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)




![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
